Dibenzothiophene-2-boronic acid
Overview
Description
Dibenzothiophene-2-boronic acid is an organic compound with the molecular formula C₁₂H₉BO₂S. It is a derivative of dibenzothiophene, where a boronic acid group is attached to the second position of the dibenzothiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Scientific Research Applications
Dibenzothiophene-2-boronic acid has a wide range of applications in scientific research:
Biology: Research into its potential as a building block for biologically active molecules is ongoing.
Industry: Used in the production of organic semiconductors and other advanced materials.
Safety and Hazards
Future Directions
Boronic acids, including Dibenzothiophene-2-boronic acid, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The key interaction of boronic acids with diols allows utilization in these areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing dibenzothiophene-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of dibenzothiophene as a starting material, which undergoes bromination followed by a palladium-catalyzed borylation reaction to introduce the boronic acid group .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the boronic acid group is converted to other functional groups.
Reduction: This compound can also participate in reduction reactions, although these are less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products:
Oxidation: Products include dibenzothiophene derivatives with various oxidized functional groups.
Reduction: Reduced forms of this compound.
Substitution: New biaryl compounds formed through Suzuki-Miyaura coupling.
Mechanism of Action
The mechanism by which dibenzothiophene-2-boronic acid exerts its effects primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps . The molecular targets are typically halides or other electrophilic groups that can participate in these reactions.
Comparison with Similar Compounds
- Benzo[b]thiophene-2-boronic acid
- Dibenzothiophene-4-boronic acid
- Thiophene-2-boronic acid
Comparison: Dibenzothiophene-2-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to benzo[b]thiophene-2-boronic acid, it has a more extended conjugated system, which can influence its electronic properties and reactivity . Dibenzothiophene-4-boronic acid, on the other hand, has the boronic acid group at a different position, leading to different steric and electronic effects .
Properties
IUPAC Name |
dibenzothiophen-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLSCVHILGCSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383302 | |
Record name | Dibenzo[b,d]thiophen-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668983-97-9 | |
Record name | Dibenzo[b,d]thiophen-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzothiophene-2-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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